Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)-

Description

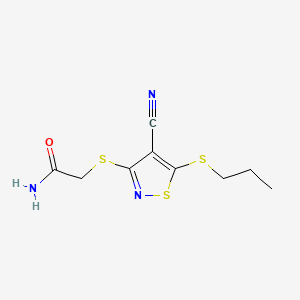

The compound Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- (CAS: 135489-13-3) is a sulfur-rich heterocyclic molecule with the molecular formula C₉H₁₁N₃OS₃ and a molecular weight of 273.40 g/mol . Its structure comprises:

- An isothiazole ring substituted with a cyano (-CN) group at position 4 and a propylthio (-S-C₃H₇) group at position 5.

- A thioether (-S-) linkage connecting the isothiazole ring to a thioacetamide (-S-C(O)-NH₂) moiety.

Properties

CAS No. |

135489-13-3 |

|---|---|

Molecular Formula |

C9H11N3OS3 |

Molecular Weight |

273.4 g/mol |

IUPAC Name |

2-[(4-cyano-5-propylsulfanyl-1,2-thiazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C9H11N3OS3/c1-2-3-14-9-6(4-10)8(12-16-9)15-5-7(11)13/h2-3,5H2,1H3,(H2,11,13) |

InChI Key |

UCHYSFXLQCFNOP-UHFFFAOYSA-N |

Canonical SMILES |

CCCSC1=C(C(=NS1)SCC(=O)N)C#N |

Origin of Product |

United States |

Preparation Methods

Isothiazole Ring Construction

- The isothiazole core is commonly synthesized via cyclization reactions involving α-haloketones or α-haloacyl derivatives with thiourea or related sulfur-nitrogen sources.

- For the 4-cyano substitution, nitrile introduction can be achieved by using cyano-substituted precursors or via nucleophilic substitution on halogenated isothiazoles.

- The propylthio group at position 5 is introduced by nucleophilic substitution of a suitable leaving group (e.g., halogen) with a propylthiolate anion.

Typical Reaction Conditions

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Halogenation of isothiazole precursor | N-chlorosuccinimide or similar halogenating agents | Introduce leaving group for substitution | Mild conditions to avoid ring degradation |

| Nucleophilic substitution | Propylthiol or sodium propylthiolate, polar aprotic solvent (e.g., DMF) | Install propylthio substituent | Controlled temperature to prevent side reactions |

| Cyanation | Use of cyanide sources (e.g., KCN) or cyano-substituted starting materials | Introduce cyano group at position 4 | Requires careful handling due to toxicity |

Formation of the Thioether Linkage to Acetamide

The key step involves coupling the substituted isothiazole thiol or halide intermediate with an acetamide derivative to form the thioether bond.

Synthetic Routes

Route A: Thiol Alkylation

- Starting from 2-mercapto-4-cyano-5-(propylthio)isothiazole, alkylation with chloroacetamide or bromoacetamide derivatives under basic conditions yields the target compound.

- Base such as potassium carbonate or sodium hydride is used to deprotonate the thiol, enhancing nucleophilicity.

Route B: Nucleophilic Substitution

- Using 2-halogenated isothiazole intermediate, nucleophilic substitution with acetamide thiolate or related nucleophiles forms the thioether bond.

Reaction Conditions and Catalysts

| Route | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Thiol alkylation | 2-mercapto isothiazole + chloroacetamide | DMF, DMSO | 50-80°C | Anhydrous conditions preferred |

| Nucleophilic substitution | 2-halogenated isothiazole + acetamide thiolate | Polar aprotic solvents | Room temp to 60°C | May require phase transfer catalysts |

Purification and Characterization

- The crude product is typically purified by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization includes NMR (1H, 13C), IR spectroscopy (amide and cyano groups), and mass spectrometry to confirm molecular structure.

Summary Table of Preparation Methods

| Step | Intermediate | Reagents/Conditions | Yield (%) | Key Notes |

|---|---|---|---|---|

| Isothiazole ring formation | α-haloketone + thiourea | Reflux in ethanol or DMF | 70-85 | Control of ring closure critical |

| Propylthio substitution | Halogenated isothiazole + sodium propylthiolate | DMF, 60°C | 75-90 | Avoid oxidation of thiol |

| Cyanation | Halogenated intermediate + KCN | Polar solvent, mild heating | 60-80 | Toxic reagents require safety measures |

| Thioether formation | 2-mercapto isothiazole + chloroacetamide | DMF, K2CO3, 50-80°C | 65-80 | Anhydrous conditions improve yield |

Research Findings and Optimization

- Studies indicate that the choice of solvent and base significantly affects the yield and purity of the thioether coupling step.

- Use of polar aprotic solvents such as DMF or DMSO enhances nucleophilicity and reaction rates.

- Mild heating (50-80°C) balances reaction kinetics and minimizes side reactions.

- Protective atmosphere (nitrogen or argon) is recommended to prevent oxidation of sulfur-containing intermediates.

- Alternative coupling agents or catalysts (e.g., phase transfer catalysts) can improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different forms.

Substitution: Nucleophilic and electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive agent, with applications in studying enzyme interactions and cellular processes.

Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- involves its interaction with specific molecular targets. The isothiazole ring and cyano group can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The propylthio group may enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Comparative Analysis

Heterocyclic Core Influence

- Isothiazole (Target): The isothiazole ring offers a balance of electron-deficient character (due to the cyano group) and moderate lipophilicity (propylthio). This may enhance interactions with cysteine residues or metal cofactors in enzymes .

- Triazinoindole (Compound 23): The fused triazinoindole system provides extended π-conjugation, likely improving binding to aromatic pockets in proteins but increasing molecular weight (~393 g/mol), which may reduce bioavailability compared to the target compound .

Substituent Effects

- Cyano (-CN): Present in both the target compound and Compound 23, this group enhances electrophilicity and hydrogen-bond acceptor capacity.

- Propylthio (-S-C₃H₇) : The target’s propylthio group increases lipophilicity (logP ~2.8 estimated) compared to methylthio or bromo substituents in analogs like Compound 25 (8-bromo derivative, logP ~3.5) .

Biological Activity

Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition capabilities, and potential applications in pharmaceuticals and agriculture.

Chemical Structure and Properties

The molecular formula of Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- is , with a molecular weight of approximately 273.40 g/mol. The compound features an acetamide group linked to a thioether and a cyano-substituted isothiazole moiety, which contributes to its reactivity and biological activity. The presence of sulfur atoms enhances its interaction with biological systems, making it a candidate for various applications in medicinal chemistry and agriculture.

Antimicrobial Properties

Research indicates that Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- exhibits notable antimicrobial activity . In vitro studies have shown that it effectively inhibits the growth of various bacterial strains, including both gram-positive and gram-negative bacteria. This property suggests its potential as a lead compound for developing new antimicrobial agents .

The following table summarizes key findings related to its antimicrobial efficacy:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 10 | 128 µg/mL |

These results highlight the compound's potential utility in treating infections caused by resistant bacterial strains.

Enzyme Inhibition

Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- has also been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, studies have demonstrated that it can inhibit urease activity, which is crucial for the metabolism of urea in various organisms. The enzyme inhibition profile suggests possible applications in treating conditions associated with elevated urease activity, such as certain infections and metabolic disorders .

Case Study 1: Antimicrobial Efficacy

In a recent study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of Acetamide derivatives against clinical isolates of resistant bacteria. The study found that derivatives with the thioether linkage exhibited enhanced activity compared to their non-thioether counterparts. This suggests that modifications to the thioether group can significantly influence biological activity.

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition properties of Acetamide, particularly against urease. The study reported an IC50 value of approximately 50 µM for urease inhibition, indicating moderate potency. This finding supports further exploration into its potential therapeutic applications for conditions linked to urease activity .

Safety and Toxicological Profile

The safety profile of Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)- appears favorable based on preliminary studies. It has shown low toxicity levels with an LD50 greater than 24 g/kg in animal models, indicating a good safety margin for potential therapeutic use . However, further toxicological assessments are necessary to establish comprehensive safety data.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Acetamide, 2-((4-cyano-5-(propylthio)-3-isothiazolyl)thio)-, and how can reaction conditions be optimized?

- Methodological Answer : The compound's synthesis can be approached via nucleophilic substitution reactions involving thiol-containing intermediates. For example, refluxing precursors (e.g., isothiazole derivatives) with thioacetamide in polar aprotic solvents like DMF or ethanol, as demonstrated in analogous syntheses . Key optimization parameters include:

- Temperature : Prolonged reflux (5–10 hours) improves yield, as seen in thiadiazole syntheses .

- Solvent Selection : A DMF/water mixture (8:2) enhances solubility of sulfur-containing intermediates .

- Purification : Recrystallization using ethanol/water (1:1) or DMF/ethanol (8:2) reduces impurities .

- Monitoring : TLC with EtOAc/hexane (30%) or MeOH/CHCl3 (5–10%) tracks reaction progress .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- <sup>1</sup>H-NMR and <sup>13</sup>C-NMR : Essential for confirming the propylthio, cyano, and isothiazole moieties. Peaks at δ 1.5–2.0 ppm (propyl CH2) and δ 3.0–3.5 ppm (thioether S–CH2) are diagnostic. The cyano group’s absence in <sup>1</sup>H-NMR but presence in <sup>13</sup>C-NMR (~110–120 ppm) is critical .

- FT-IR : Confirms S–S (500–550 cm<sup>−1</sup>) and C≡N (~2200 cm<sup>−1</sup>) bonds .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 273.3981 (C9H11N3OS3+) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data, such as unexpected <sup>1</sup>H-NMR signals?

- Methodological Answer : Contradictions may arise from tautomerism (e.g., thione-thiol tautomers in isothiazoles) or impurities. Strategies include:

- Variable Temperature NMR : To identify dynamic equilibria (e.g., slow-exchange tautomers at low temperatures) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals; HSQC correlates <sup>13</sup>C–<sup>1</sup>H couplings for ambiguous protons .

- Recrystallization Reassessment : Use alternative solvents (e.g., aqueous ethanol vs. DMF/ethanol) to exclude solvent-derived impurities .

Q. What experimental strategies can elucidate the compound’s mechanism in biological systems (e.g., enzyme inhibition)?

- Methodological Answer :

- Kinetic Assays : Measure inhibition constants (Ki) via Michaelis-Menten kinetics using purified enzymes (e.g., kinases or proteases), given structural similarity to thiadiazole inhibitors .

- Docking Studies : Use molecular docking (AutoDock Vina) to model interactions with active sites, focusing on sulfur-mediated hydrogen bonding .

- Mutagenesis : Introduce cysteine mutations in target enzymes to test covalent binding via the thioether group .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodological Answer :

- Derivatization : Synthesize analogs with modified substituents (e.g., replacing propylthio with methylthio or altering the cyano group) .

- Bioactivity Profiling : Test analogs in assays relevant to observed activities (e.g., anticancer: MTT assay; antiviral: plaque reduction) .

- QSAR Modeling : Correlate substituent properties (Hammett σ, logP) with bioactivity data using multivariate regression .

Data Contradiction Analysis

Q. How to address discrepancies in bioactivity data across studies?

- Methodological Answer :

- Standardized Assay Conditions : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., incubation time, concentration range) .

- Metabolic Stability Tests : Use liver microsomes to assess if metabolic degradation explains variability .

- Synergistic Effect Screening : Test combinations with adjuvants (e.g., cisplatin in cancer studies) to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.